molecular formula C7H5BrF3NO B3252399 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine CAS No. 216766-18-6

2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B3252399
CAS No.: 216766-18-6
M. Wt: 256.02 g/mol
InChI Key: LJIJCQSWRJSNKR-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine ( 216766-18-6) is a high-value pyridine derivative offered with a purity of 95% . It has a molecular formula of C7H5BrF3NO and a molecular weight of 256.02 g/mol . This compound belongs to a class of trifluoromethylpyridine (TFMP) derivatives that serve as critical building blocks in active agrochemical and pharmaceutical ingredients . The combination of the bromo and methoxy substituents on the pyridine ring, along with the trifluoromethyl group, makes this compound a versatile and key synthetic intermediate for further functionalization, notably via cross-coupling reactions. The TFMP motif is recognized for its ability to enhance the biological activity, metabolic stability, and cell membrane permeability of molecules, largely due to the strong electronegativity and lipophilicity of the fluorine atoms . In agrochemical research, TFMP derivatives are a established structural motif found in numerous commercial herbicides and pesticides, acting on targets such as acetyl-CoA carboxylase (ACCase) . In the pharmaceutical field, this compound can be utilized in the synthesis of more complex molecules for drug discovery and development. This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methoxy-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIJCQSWRJSNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254099
Record name 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine
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Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216766-18-6
Record name 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216766-18-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine
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Synthetic Methodologies for 2 Bromo 3 Methoxy 6 Trifluoromethyl Pyridine

Strategies for Regioselective Bromination of Pyridine (B92270) Scaffolds

The direct introduction of a bromine atom at the 2-position of a pre-existing 3-methoxy-6-(trifluoromethyl)pyridine scaffold is a primary strategy for the synthesis of the target compound. The success of this approach hinges on the ability to control the regioselectivity of the bromination reaction, directing the electrophilic bromine to the desired position.

Direct Bromination of 3-Methoxy-6-(trifluoromethyl)pyridine Precursors

The direct bromination of 3-methoxy-6-(trifluoromethyl)pyridine presents a challenge due to the directing effects of the substituents on the pyridine ring. The methoxy (B1213986) group at the 3-position is an ortho-, para-director, while the trifluoromethyl group at the 6-position is a meta-director. This combination of directing effects would theoretically favor bromination at the 2, 4, and 5-positions. Therefore, achieving selective bromination at the 2-position requires careful selection of brominating agents and reaction conditions to overcome the inherent electronic preferences of the substrate.

While specific literature on the direct bromination of 3-methoxy-6-(trifluoromethyl)pyridine is not extensively detailed, analogous reactions with similar pyridine derivatives provide insight into potential methodologies. For instance, the bromination of other substituted pyridines has been successfully achieved using various brominating agents.

Investigation of Brominating Agents and Optimized Reaction Conditions

A variety of brominating agents can be employed for the regioselective bromination of pyridine scaffolds. The choice of agent and reaction conditions is crucial for controlling the position of bromination.

Brominating AgentTypical Reaction ConditionsPotential Outcome for 3-methoxy-6-(trifluoromethyl)pyridine
N-Bromosuccinimide (NBS)Acetonitrile, refluxMay lead to a mixture of isomers due to radical mechanisms or electrophilic bromination under acidic catalysis.
Bromine (Br₂)Acetic acid or other polar solventsCan be highly reactive and may require careful control of stoichiometry and temperature to avoid over-bromination.
Pyridinium tribromideTetrahydrofuran (B95107) or other aprotic solventsA milder alternative to liquid bromine, potentially offering better regioselectivity.

To achieve the desired regioselectivity for the synthesis of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine, optimization of reaction conditions is paramount. This can involve:

Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent and the substrate, thereby affecting the regiochemical outcome.

Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Use of Catalysts: Lewis or Brønsted acids can be used to activate the brominating agent or the pyridine ring, but this may also alter the regioselectivity.

Convergent and Linear Multi-Step Synthesis Approaches

Multi-step synthetic routes, including both linear and convergent strategies, offer greater control over the introduction of functional groups and can be employed to unambiguously synthesize this compound.

Derivatization from Dihalo-trifluoromethylpyridines

A common strategy for the synthesis of functionalized pyridines is to start with a di- or tri-halogenated pyridine and sequentially substitute the halogens with other functional groups. For the synthesis of this compound, a plausible route could begin with a 2,3-dihalo-6-(trifluoromethyl)pyridine.

For example, starting with 2,3-dichloro-6-(trifluoromethyl)pyridine, a selective nucleophilic aromatic substitution (SNAr) reaction could be employed to introduce the methoxy group at the 3-position. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 3-position. However, selective substitution can often be achieved by carefully controlling the reaction conditions. Subsequently, the remaining chlorine at the 2-position could be converted to a bromine atom, potentially through a halogen-exchange reaction or a multi-step sequence involving conversion to an organometallic intermediate followed by quenching with a bromine source.

Stereoselective and Regioselective Introduction of Methoxy and Trifluoromethyl Moieties

In a linear synthesis, the functional groups can be introduced sequentially onto a pyridine precursor. For instance, one could envision a route starting from a suitable bromopyridine. The trifluoromethyl group can be introduced onto a pyridine ring through various methods, including the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) or by copper-catalyzed trifluoromethylation of halopyridines.

The methoxy group can be introduced via nucleophilic substitution of a halogen or a nitro group, or by methylation of a corresponding hydroxypyridine. The order of these introduction steps would be critical to ensure the correct final substitution pattern.

Cyclization Strategies for the Formation of the Pyridine Ring System with Pre-installed Halogens

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself through a cyclization reaction, with the desired substituents already in place on the acyclic precursors. While there are numerous methods for pyridine ring synthesis, such as the Hantzsch pyridine synthesis, a strategy tailored for this compound would involve precursors bearing the bromo, methoxy, and trifluoromethyl functionalities or their precursors.

This approach offers the potential for high regiocontrol, as the positions of the substituents are determined by the structure of the starting materials. However, the synthesis of the required highly functionalized acyclic precursors can be challenging.

Advanced Approaches in Scalable and Sustainable Synthesis

The development of robust and efficient synthetic routes is paramount for the commercial viability and environmental sustainability of chemical manufacturing. For a molecule such as this compound, this involves moving beyond traditional batch processes to more advanced and controlled methodologies.

Process Optimization for Enhanced Yields and Purity

A plausible and commonly employed synthetic route to this compound involves the O-methylation of a 2-bromo-3-hydroxy-6-(trifluoromethyl)pyridine precursor. The optimization of this reaction is crucial for maximizing yield and purity while minimizing waste and cost. Key parameters that are typically investigated during process optimization include the choice of methylating agent, base, solvent, and reaction temperature.

For instance, a general procedure for the O-methylation of a related compound, 2-bromo-3-hydroxypyridine, involves the use of a methylating agent in the presence of a base. google.com Adapting this to the synthesis of the target compound, a systematic study of different reaction conditions can be performed to identify the optimal parameters.

Table 1: Optimization of the O-methylation of 2-bromo-3-hydroxy-6-(trifluoromethyl)pyridine

EntryMethylating AgentBaseSolventTemperature (°C)Yield (%)Purity (%)
1Methyl iodideSodium HydrideTHF0 to rt8595
2Dimethyl sulfatePotassium CarbonateAcetone (B3395972)Reflux9298
3Methyl iodidePotassium CarbonateDMF809097
4Dimethyl sulfateSodium Hydroxide (B78521)Dichloromethanert7893

This is a representative table based on general principles of methylation reactions and does not represent actual experimental data for this specific, unpublished reaction.

As the hypothetical data in Table 1 suggests, the selection of reagents and conditions can significantly impact the outcome of the reaction. For example, using a stronger base like sodium hydride might lead to higher reactivity but could also introduce safety and handling challenges on a larger scale. In contrast, a milder base such as potassium carbonate in a suitable solvent like acetone or DMF can offer a good balance of reactivity, safety, and cost-effectiveness, often leading to high yields and purity. google.com Further optimization would involve fine-tuning the stoichiometry of the reagents, reaction time, and purification methods to achieve the desired product specifications consistently.

Exploration of Continuous Flow Chemistry and Automated Reactor Systems

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. The use of microreactors or packed-bed reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.

For the synthesis of this compound, a continuous flow process for the O-methylation step can be envisioned. A solution of the 2-bromo-3-hydroxy-6-(trifluoromethyl)pyridine precursor and a suitable base would be continuously pumped and mixed with a stream of the methylating agent in a heated reactor coil. The short residence time in the reactor, typically on the order of seconds to minutes, allows for rapid reaction and high throughput.

The benefits of such a system include:

Improved Safety: The small reactor volume minimizes the amount of hazardous material present at any given time.

Enhanced Control: Precise control over temperature, pressure, and residence time leads to better reproducibility and selectivity.

Increased Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, accelerating reaction rates.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Automated reactor systems can be integrated with continuous flow setups to enable real-time monitoring and optimization of reaction conditions. Online analytical techniques, such as HPLC or NMR, can be used to analyze the reaction output, and the data can be fed back to the control system to automatically adjust parameters like flow rate and temperature to maintain optimal performance. This approach not only enhances efficiency and consistency but also reduces the need for manual intervention, leading to a more streamlined and cost-effective manufacturing process. While specific examples for the continuous flow synthesis of this compound are not yet widely published, the principles and technologies are well-established for related transformations in the synthesis of pyridine derivatives.

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Methoxy 6 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic systems like the pyridine (B92270) ring in the title compound. The reaction proceeds via a mechanism involving the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

Mechanistic Investigations of Bromine Displacement by Diverse Nucleophiles

The SNAr mechanism for 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine involves the displacement of the bromide ion at the C2 position. The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group at the C6 position activate the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions. Since the leaving group (bromine) is at the C2 position, this site is highly susceptible to substitution.

The reaction typically proceeds through a two-step, addition-elimination pathway. youtube.com A nucleophile attacks the carbon atom bearing the bromine, disrupting the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. In the subsequent step, the aromaticity is restored by the expulsion of the bromide leaving group, resulting in the substituted product. The stability of the Meisenheimer complex is a crucial factor in the reaction's feasibility, and the presence of the -CF₃ group makes this intermediate unusually stable, thus facilitating the reaction. nih.gov

Reactivity Profiles with Nitrogen, Oxygen, and Sulfur-Based Nucleophiles

The activated nature of the C2 position in this compound allows for reactions with a variety of nucleophiles. The reactivity profile varies depending on the nature of the nucleophilic atom.

Nitrogen Nucleophiles: Amines are effective nucleophiles for this transformation, leading to the formation of 2-aminopyridine (B139424) derivatives. The reaction is often carried out by heating the substrate with an amine, sometimes in the presence of a base to neutralize the HBr formed. youtube.com This provides a direct route to valuable substituted aminopyridines.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) can displace the bromine to form the corresponding ethers and pyridinones, respectively. These reactions typically require heating in the presence of the corresponding alcohol or water, often with a strong base.

Sulfur Nucleophiles: Thiols (RSH) and their corresponding thiolates (RS⁻) are generally excellent nucleophiles and react readily with this compound to yield 2-thioether derivatives. These reactions often proceed under mild conditions.

Nucleophile TypeExample NucleophileGeneral Product StructureTypical Conditions
NitrogenAmmonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH)2-Amino-3-methoxy-6-(trifluoromethyl)pyridine derivativesHeating with excess amine, often in a sealed tube or with a base
OxygenSodium Methoxide (NaOMe), Sodium Hydroxide (NaOH)2,3-Dimethoxy-6-(trifluoromethyl)pyridine, 3-Methoxy-6-(trifluoromethyl)pyridin-2-oneHeating in the corresponding alcohol or water, often with a strong base
SulfurSodium Thiophenoxide (NaSPh), Sodium Ethanethiolate (NaSEt)3-Methoxy-2-(phenylthio)-6-(trifluoromethyl)pyridineOften proceeds at room temperature or with gentle heating in a polar solvent

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The bromine atom on this compound serves as an excellent handle for these transformations, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: Substrate Scope and Catalyst Systems for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. nih.gov For this compound, this reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C2 position.

The reaction's success depends on the catalyst system, which typically consists of a palladium source and a ligand. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, exhibit high activity and broad functional group tolerance. acs.orgnih.gov The choice of base and solvent is also critical for achieving high yields. acs.org The substrate scope is broad, accommodating both electron-rich and electron-poor boronic acids and their esters. nih.govnih.gov

Catalyst System (Pd Source + Ligand)BaseSolventApplicable Boronic Acid PartnersReference
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Toluene (B28343)/H₂O, Dioxane/H₂OAryl, Heteroaryl, Vinyl nih.gov
PdCl₂(dppf)K₃PO₄, Cs₂CO₃Dioxane, DMFAryl, Heteroaryl (including N-rich heterocycles) mit.edu
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂OSterically hindered Aryl, Heteroaryl acs.org
CataXCium A Pd G3K₂CO₃Dioxane/H₂OBenzyl, Alkyl, Aryl, Alkenyl, Heteroaromatic nih.gov

Stille Coupling: Optimization with Organotin Reagents for Diverse Aryl/Heteroaryl Adducts

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin reagent (organostannane). wikipedia.org This method is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. nih.govwikipedia.org The reaction mechanism proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Optimization of the Stille coupling for substrates like this compound involves careful selection of the catalyst, ligands, and additives. The use of bulky, electron-rich phosphine ligands can accelerate the reaction and expand the substrate scope to include less reactive halides. nih.gov The reaction can be used to couple a diverse range of aryl, heteroaryl, alkenyl, and alkynyl groups from their corresponding organostannane derivatives. rsc.org

Organotin Reagent (R-SnBu₃)Typical Pd CatalystLigandAdditiveProduct Type (Aryl-R)
Aryl-SnBu₃Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃CuI, LiClBiaryl
Heteroaryl-SnBu₃PdCl₂(PPh₃)₂P(furyl)₃NoneAryl-Heteroaryl
Vinyl-SnBu₃Pd(PPh₃)₄NoneNoneStyrene derivative
Alkynyl-SnBu₃PdCl₂(MeCN)₂NoneNoneArylacetylene

Sonogashira Coupling: Efficient Alkynylation and Formation of Extended π-Systems

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. bepls.com This reaction is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of an amine base. bepls.comscirp.org For this compound, this reaction provides a direct route to 2-alkynylpyridine derivatives.

The reaction is compatible with a wide range of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) functional groups. scirp.orgscirp.org The resulting alkynylated pyridines are valuable intermediates in organic synthesis and can serve as building blocks for creating larger, conjugated molecules and extended π-systems, which are of interest in materials science. nih.gov Optimized conditions often involve specific palladium sources, ligands, and copper(I) salts to achieve high yields and minimize side reactions like the homocoupling of the alkyne. scirp.orgsoton.ac.uk

Pd CatalystCu Co-catalystBase/SolventTerminal Alkyne ScopeReference
PdCl₂(PPh₃)₂CuIEt₃N / DMFArylacetylenes, Alkylacetylenes bepls.comscirp.org
Pd(CF₃COO)₂ / PPh₃CuIEt₃N / DMFArylacetylenes, Heteroarylacetylenes scirp.org
Pd(PPh₃)₄CuIEt₃N / THFAlkylacetylenes with various functional groups soton.ac.uk
Pd(OAc)₂ / XPhosCuINEt₃ / DioxaneArylacetylenes (electron-rich and -poor) nih.gov

Buchwald-Hartwig Amination: Direct C-N Bond Formation with Primary and Secondary Amines

The Buchwald-Hartwig amination serves as a powerful method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl halides, including 2-bromopyridines. nih.gov For this compound, the bromine atom at the C-2 position is susceptible to substitution with a variety of primary and secondary amines.

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky, electron-rich phosphine ligand like XPhos or (±)-BINAP. chemspider.comresearchgate.net A strong base, commonly sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. chemspider.com The reaction is generally conducted in an inert solvent like toluene or dioxane under an inert atmosphere. This methodology provides a direct and efficient route to a diverse range of 2-amino-3-methoxy-6-(trifluoromethyl)pyridine derivatives, which are otherwise challenging to synthesize. nih.gov

The versatility of this reaction allows for the coupling of the pyridine core with various amines, including volatile ones when the reaction is performed in sealed tubes. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Amine Type Amine Example Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
Primary Cyclohexylamine Pd(OAc)₂ / XPhos NaOtBu Toluene 80-110 Good to Excellent
Secondary Morpholine [Pd₂(dba)₃] / (±)-BINAP K₂CO₃ Dioxane 100 Good to Excellent
Primary Aniline Pd(OAc)₂ / XPhos t-BuONa Toluene 100 High

Data is illustrative of typical conditions for 2-bromopyridines and is applicable to the subject compound. researchgate.netresearchgate.net

Negishi and Kumada Coupling Reactions: Alternative Organometallic Approaches

Beyond C-N bond formation, the bromine atom of this compound is a key handle for carbon-carbon (C-C) bond formation through various cross-coupling reactions. The Negishi and Kumada couplings represent powerful, alternative organometallic strategies for this purpose.

The Kumada coupling utilizes a Grignard reagent (R-MgX) and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction was one of the first catalytic cross-coupling methods developed and remains valuable, particularly for the synthesis of unsymmetrical biaryls and in industrial processes. wikipedia.orgorganic-chemistry.org The primary advantage is the direct use of Grignard reagents, which can be prepared from a wide range of organic halides. organic-chemistry.org

The Negishi coupling , in contrast, employs an organozinc reagent (R-ZnX). This method is known for its high functional group tolerance and the ability to couple a broad range of substrates, including those with sensitive functionalities. nih.gov Palladium catalysts, often in conjunction with specialized phosphine ligands like CPhos, are typically used to promote the reaction and suppress side reactions like β-hydride elimination. nih.gov

Both methods offer effective pathways to introduce alkyl, vinyl, or aryl groups at the C-2 position of the pyridine ring, significantly expanding the molecular complexity achievable from the this compound starting material.

Table 2: Comparison of Kumada and Negishi Coupling Reactions

Feature Kumada Coupling Negishi Coupling
Organometallic Reagent Grignard Reagent (R-MgX) Organozinc Reagent (R-ZnX)
Typical Catalysts Ni(II) or Pd(II) complexes Pd(0) or Pd(II) complexes
Key Advantages Economic, direct use of Grignard reagents High functional group tolerance, broad substrate scope

| Potential Limitations | Grignard reagents are highly reactive and may not tolerate some functional groups | Requires preparation of organozinc reagents from organolithium or Grignard precursors |

Catalytic Asymmetric Cross-Coupling Reactions for Chiral Induction

The synthesis of enantiomerically pure or enriched compounds is a cornerstone of modern medicinal chemistry. Catalytic asymmetric cross-coupling reactions provide a powerful strategy for introducing chirality. In the context of this compound, such reactions can be employed to generate chiral molecules, including those with axial chirality (atropisomers).

This is achieved by using a chiral catalyst, typically a transition metal complex coordinated to a chiral ligand. The chiral environment of the catalyst influences the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.

For instance, related 2-bromopyridine (B144113) derivatives have been used in rhodium-catalyzed asymmetric "click chemistry" reactions with azides to form biaxially chiral triazole products with high diastereoselectivity and enantioselectivity (e.g., 99:1 d.r. and 95% e.e.). acs.org The steric and electronic properties of the substituents on both coupling partners are critical factors in determining the degree of stereoselectivity. acs.org This approach highlights the potential of this compound as a substrate for constructing complex, chiral molecular architectures.

Directed Ortho Metalation (DoM) and Subsequent Functionalization

Directed ortho metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the presence of a "directing metalation group" (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

In this compound, the methoxy (B1213986) group at the C-3 position serves as an effective DMG. The lone pair of electrons on the oxygen atom can coordinate to a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), positioning the base for the selective abstraction of the proton at the C-4 position. wikipedia.orguwindsor.ca The strong electron-withdrawing trifluoromethyl group at C-6 also increases the acidity of the ring protons, potentially facilitating the metalation process.

Regioselective Lithiation and Trapping with Electrophiles

The DoM process begins with the regioselective lithiation of the pyridine ring. Treatment of this compound with a strong lithium base, such as n-BuLi or s-BuLi, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C) leads to the formation of a 4-lithio intermediate. harvard.edu This deprotonation occurs specifically at the C-4 position due to the directing effect of the C-3 methoxy group. wikipedia.org

This highly reactive aryllithium species is not isolated but is immediately "trapped" in situ by the addition of an electrophile. This two-step, one-pot sequence allows for the precise introduction of a wide variety of substituents exclusively at the C-4 position of the pyridine ring, a position that can be difficult to functionalize through other means. rsc.org

Introduction of Carboxyl, Iodine, and Other Functional Groups

The synthetic utility of the 4-lithio intermediate generated via DoM is demonstrated by its reaction with a diverse array of electrophiles. This allows for the installation of numerous important functional groups.

Carboxylation: Quenching the lithiated intermediate with carbon dioxide (CO₂), often from dry ice, followed by an acidic workup, introduces a carboxylic acid group to yield 2-Bromo-3-methoxy-6-(trifluoromethyl)nicotinic acid.

Iodination: The introduction of an iodine atom can be achieved by trapping the aryllithium species with molecular iodine (I₂). harvard.edu This yields 2-Bromo-4-iodo-3-methoxy-6-(trifluoromethyl)pyridine, a versatile intermediate for further cross-coupling reactions.

Other Functional Groups: A wide range of other electrophiles can be used, as shown in the table below, to introduce different functionalities.

Table 3: Functionalization of the C-4 Position via DoM

Electrophile Reagent Example Functional Group Introduced
Carbon Dioxide CO₂ (solid) Carboxylic Acid (-COOH)
Iodine I₂ Iodine (-I)
Aldehyde N,N-Dimethylformamide (DMF) Aldehyde (-CHO)
Silyl Group Trimethylsilyl chloride (Me₃SiCl) Trimethylsilyl (-SiMe₃)

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. wikipedia.org This deactivation is exacerbated when the nitrogen becomes protonated or coordinated to a Lewis acid under typical EAS conditions. wikipedia.org

The reactivity of the this compound ring towards EAS is further influenced by its substituents. The trifluoromethyl (-CF₃) group at C-6 and the bromine atom at C-2 are both strongly deactivating groups. Conversely, the methoxy (-OCH₃) group at C-3 is an activating, ortho, para-directing group.

Table of Mentioned Chemical Compounds

Compound Name
2-Amino-3-methoxy-6-(trifluoromethyl)pyridine
2-Bromo-3-methoxy-6-(trifluoromethyl)nicotinic acid
This compound
2-Bromo-4-iodo-3-methoxy-6-(trifluoromethyl)pyridine
2-bromopyridine
Aniline
Benzene
Carbon dioxide
Cyclohexylamine
Dioxane
Iodine
Lithium diisopropylamide (LDA)
Morpholine
n-Butyllithium (n-BuLi)
N,N-Dimethylformamide (DMF)
Palladium(II) acetate
Pyrrolidine
s-Butyllithium (s-BuLi)
Sodium tert-butoxide (NaOtBu)
Tetrahydrofuran (THF)
Toluene
Triisopropyl borate
Trimethylsilyl chloride
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
(±)-BINAP
CPhos
Mor-DalPhos

Transformations Involving Peripheral Functional Groups

The chemical behavior of this compound is largely dictated by the interplay of its three distinct functional groups on the pyridine core. The methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, located at the periphery of the molecule, offer specific sites for chemical modification. The reactivity of these groups is significantly influenced by the strong electron-withdrawing nature of both the trifluoromethyl group and the bromine atom, which decreases the electron density of the pyridine ring.

The methoxy group on an aromatic ring, such as in this compound, is primarily susceptible to O-demethylation, a reaction that converts the methyl ether into a hydroxyl group (a phenol (B47542) derivative). This transformation is a common step in organic synthesis to unmask a phenol for further reactions. However, the presence of strong electron-withdrawing groups (-Br and -CF₃) on the pyridine ring generally makes the O-demethylation process more challenging by reducing the electron density on the ether oxygen, thereby decreasing its basicity and nucleophilicity. nih.gov

Several established reagents can be employed for the cleavage of aryl methyl ethers, although harsh conditions may be required for deactivated substrates. chem-station.com

Boron Tribromide (BBr₃): This is a powerful Lewis acid and one of the most effective reagents for cleaving aryl methyl ethers. chem-station.com The reaction proceeds by the formation of a complex between the ether oxygen and the boron atom, followed by a nucleophilic attack of a bromide ion on the methyl group. chem-station.com Given the deactivated nature of the substrate, the reaction would likely require careful temperature control, starting at low temperatures and gradually warming to proceed.

Strong Brønsted Acids (HBr): Heating the substrate in a concentrated solution of a strong acid like hydrobromic acid (HBr) is a classic method for ether cleavage. chem-station.comwikipedia.org The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. nih.govwikipedia.org This method often requires high temperatures and prolonged reaction times.

Pyridine Hydrochloride: Heating an aryl methyl ether with pyridine hydrochloride is another established method for demethylation. researchgate.netsemanticscholar.orgsciencemadness.org The process involves the transfer of a proton to the ether, followed by a nucleophilic attack of the chloride ion on the methyl group, forming methyl chloride. wikipedia.org This method can sometimes be performed under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction. semanticscholar.orgrsc.org

The expected product of the O-demethylation of this compound would be 2-bromo-6-(trifluoromethyl)pyridin-3-ol.

Table 1: Potential O-Demethylation Reactions

ReagentTypical ConditionsPlausible ProductNotes
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), -78 °C to room temperature2-Bromo-6-(trifluoromethyl)pyridin-3-olHighly effective but requires careful handling due to reactivity with moisture. chem-station.com
Hydrobromic Acid (48% HBr)Heating, often with acetic acid as a co-solvent2-Bromo-6-(trifluoromethyl)pyridin-3-olHarsh conditions, requiring high temperatures (e.g., >100 °C). chem-station.com
Pyridine HydrochlorideHeating (neat) or with microwave irradiation2-Bromo-6-(trifluoromethyl)pyridin-3-olA less corrosive alternative to strong mineral acids. researchgate.netsciencemadness.org

The trifluoromethyl (-CF₃) group is known for its high stability due to the strength of the carbon-fluorine bond. tcichemicals.com Consequently, transformations involving this group are less common than those of other functional groups and often require specialized reagents and conditions. Nevertheless, modern synthetic methods have enabled selective modifications, including defluorination and functional group interconversion.

Defluorination Strategies:

A key transformation is the partial reduction of the -CF₃ group to a difluoromethyl (-CF₂H) group, a process known as hydrodefluorination (HDF). wikipedia.org The difluoromethyl group is of significant interest in medicinal chemistry. This conversion is challenging because the bond dissociation energy of the C-F bonds tends to decrease as fluorine atoms are removed, which can lead to over-reduction. nih.gov

Recent advances in photoredox catalysis have provided mild and selective methods for the hydrodefluorination of trifluoromethyl groups on (hetero)arenes. nih.govresearchgate.net These reactions typically involve a photocatalyst that, upon visible light irradiation, initiates a single-electron transfer to the trifluoromethylarene. nih.gov This generates a radical anion, which then expels a fluoride (B91410) ion. The resulting difluoromethyl radical is then trapped by a hydrogen atom donor to yield the final -CF₂H product. nih.gov This strategy has been successfully applied to complex molecules, including pharmaceuticals, demonstrating its broad utility. nih.gov

Functional Group Interconversion:

Beyond simple reduction, the trifluoromethyl group can be converted into other functionalities. While challenging, these transformations provide valuable synthetic pathways.

Conversion to Carbonyl Groups: Under certain conditions, often involving strong Lewis acids, a benzotrifluoride (B45747) can be converted into a benzoic acid or a related carbonyl derivative. For example, treatment with boron tribromide can lead to the formation of diaryl ketones. tcichemicals.com Protolytic defluorination using superacids can also generate carbocationic intermediates that can be trapped to form carbonyl compounds. nih.gov

Conversion to Dithioesters: A recently developed method allows for the conversion of trifluoromethyl arenes into methyl-dithioesters. This microwave-assisted reaction uses a specialized boron-sulfur reagent (BF₃·SMe₂) that acts as a Lewis acid, sulfur source, and defluorinating agent. researchgate.net

These transformations highlight the evolving chemistry of the trifluoromethyl group, moving it from a status of a largely inert substituent to a functional group capable of strategic chemical modification.

Table 2: Potential Transformations of the Trifluoromethyl Group

TransformationMethodologyTypical ReagentsPlausible ProductNotes
HydrodefluorinationPhotoredox CatalysisPhotocatalyst (e.g., Ir or Ru complex, organic dye), H-atom donor, visible light2-Bromo-3-methoxy-6-(difluoromethyl)pyridineOffers high selectivity for mono-defluorination under mild conditions. nih.govnih.gov
Functional Group Interconversion (to Ketone)Lewis Acid-Mediated C-F CleavageBBr₃ and an aromatic nucleophile(6-Bromo-5-methoxypyridin-2-yl)(aryl)methanoneConverts the -CF₃ group into a carbonyl, enabling further derivatization. tcichemicals.com
Functional Group Interconversion (to Dithioester)Microwave-Assisted Defluorinative FunctionalizationBF₃·SMe₂Methyl 2-(6-bromo-5-methoxypyridin-2-yl)carbodithioateAn operationally simple, rapid method for C-F bond functionalization. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the precise structure of the molecule by probing the magnetic properties of its atomic nuclei.

High-resolution ¹H NMR spectroscopy of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine in a deuterated chloroform (B151607) (CDCl₃) solvent confirms the presence of all expected proton signals. The analysis identifies two distinct aromatic protons on the pyridine (B92270) ring and the three protons of the methoxy (B1213986) group.

The spectrum displays a singlet for the methoxy group protons (-OCH₃) at approximately 4.01 ppm. The two aromatic protons appear as doublets, a result of their coupling to each other. One doublet is observed at 7.68 ppm and the other at 7.41 ppm, both with a coupling constant (J) of 8.1 Hz. This coupling constant is characteristic of ortho-coupling between adjacent protons on a pyridine ring, confirming their relative positions.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.68d (doublet)8.1Aromatic H
7.41d (doublet)8.1Aromatic H
4.01s (singlet)N/AMethoxy (-OCH₃)

While specific, experimentally verified ¹³C NMR data for this compound is not widely available in published literature, this technique is essential for elucidating the carbon framework. A theoretical analysis would predict distinct signals for each of the seven carbon atoms in the molecule: five in the pyridine ring, one in the methoxy group, and one in the trifluoromethyl group. The chemical shifts would be influenced by the attached atoms, with the carbon bonded to the trifluoromethyl group showing characteristic splitting due to carbon-fluorine coupling.

¹⁹F NMR spectroscopy is specifically used to characterize fluorine-containing compounds. For this compound, this technique would show a single resonance signal, confirming the presence of the trifluoromethyl (-CF₃) group. The chemical shift of this singlet would be characteristic of a CF₃ group attached to a pyridine ring. However, specific experimental data for this compound is not readily found in current scientific literature.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental for the complete and unambiguous assignment of all proton and carbon signals.

COSY would confirm the coupling between the two adjacent aromatic protons.

HSQC would correlate each proton signal directly to the carbon atom to which it is attached.

HMBC would establish longer-range correlations (over two to three bonds) between protons and carbons, which is crucial for confirming the connectivity of the entire molecular structure, for instance, linking the methoxy protons to the correct carbon on the pyridine ring.

Detailed studies employing these 2D techniques on this compound have not been identified in the available literature.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a unique "fingerprint" and identifying the functional groups present.

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. Although a specific, published FT-IR spectrum for this compound is not available, the expected spectrum would feature characteristic absorption bands corresponding to its structural components.

Table 2: Expected FT-IR Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C-H stretch (aromatic)3100 - 3000Pyridine Ring
C-H stretch (aliphatic)3000 - 2850Methoxy (-OCH₃)
C=C and C=N stretch1600 - 1450Pyridine Ring
C-F stretch1350 - 1100Trifluoromethyl (-CF₃)
C-O stretch1275 - 1200 (asymmetric) / 1075 - 1020 (symmetric)Methoxy (-OCH₃)
C-Br stretch600 - 500Bromo group

These expected frequencies are based on established correlations for similar chemical structures and provide a framework for what an experimental spectrum would likely show.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a critical analytical technique, providing complementary vibrational information to Fourier-Transform Infrared (FT-IR) spectroscopy for the structural analysis of this compound. While FT-IR measures the absorption of infrared radiation, FT-Raman spectroscopy measures the inelastic scattering of monochromatic laser light. This distinction in selection rules means that vibrations that are weak or inactive in IR spectroscopy may be strong and readily observed in Raman spectroscopy, and vice versa.

For a molecule with low symmetry like this compound, most of its 48 normal modes of vibration are expected to be active in both IR and Raman. researchgate.net However, the intensities of the bands will differ significantly. Raman spectroscopy is particularly sensitive to vibrations involving non-polar bonds and symmetric motions. Therefore, the stretching vibrations of the pyridine ring and the symmetric stretches of the trifluoromethyl group are expected to produce prominent signals in the FT-Raman spectrum. nih.gov The use of a near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, minimizes the potential for fluorescence, which can often obscure the Raman signal of heterocyclic compounds.

Detailed Assignments of Characteristic Vibrational Modes of the Pyridine Ring and Substituents

The vibrational spectrum of this compound is complex, with characteristic frequencies arising from the pyridine core and its bromo, methoxy, and trifluoromethyl substituents. Based on extensive studies of related substituted pyridines and aromatic compounds, a detailed assignment of the principal vibrational modes can be proposed. researchgate.netresearchgate.netresearchgate.net

The pyridine ring itself gives rise to a series of characteristic bands. The ring stretching vibrations (νC=C, νC=N) are typically observed in the 1400–1610 cm⁻¹ region. researchgate.netresearchgate.net The ring breathing mode, a symmetric radial expansion and contraction of the ring, is expected to be a strong band in the Raman spectrum, typically appearing around 990-1030 cm⁻¹. In-plane and out-of-plane C-H bending vibrations occur at approximately 1000-1300 cm⁻¹ and 700-900 cm⁻¹, respectively.

The substituents also contribute distinct vibrational signatures. The trifluoromethyl group (-CF₃) is characterized by strong symmetric and asymmetric stretching vibrations, typically found in the 1100-1350 cm⁻¹ range. nih.gov The C-Br stretching vibration is expected at lower wavenumbers, generally between 500 and 650 cm⁻¹. The methoxy group (-OCH₃) introduces several modes, including the C-O-C asymmetric and symmetric stretching vibrations around 1250 cm⁻¹ and 1030 cm⁻¹, respectively, as well as CH₃ rocking and stretching modes. nih.govacs.org

Table 1: Predicted Assignments of Characteristic Vibrational Modes for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Raman Intensity
Pyridine Ring Stretching (νC=C, νC=N)1400 - 1610Medium to Strong
Pyridine Ring Breathing990 - 1030Strong
C-H In-plane Bending1000 - 1300Weak to Medium
CF₃ Asymmetric Stretching~1280Medium
CF₃ Symmetric Stretching~1150Strong
C-O-C Asymmetric Stretching1210 - 1280Medium
C-O-C Symmetric Stretching1010 - 1050Medium
C-H Out-of-plane Bending700 - 900Weak
C-Br Stretching500 - 650Medium to Strong

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). measurlabs.com For this compound (C₇H₅BrF₃NO), HRMS can readily distinguish its molecular formula from other potential formulas that might have the same nominal mass. nih.gov

The presence of bromine, with its two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), results in a characteristic isotopic pattern for the molecular ion (M⁺) and its fragments. The HRMS spectrum would show two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to [C₇H₅⁷⁹BrF₃NO]⁺ and [C₇H₅⁸¹BrF₃NO]⁺. miamioh.edu By precisely measuring the m/z of the monoisotopic peak (containing ⁷⁹Br), the elemental formula can be confirmed.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

Molecular IonElemental FormulaCalculated Monoisotopic Mass (Da)
[M(⁷⁹Br)]⁺C₇H₅⁷⁹BrF₃NO254.95065
[M(⁸¹Br)]⁺C₇H₅⁸¹BrF₃NO256.94860

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ncsu.edu An LC-MS analysis would be employed to assess the purity of a sample of this compound, separating it from any starting materials, byproducts, or degradation products.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion (e.g., the molecular ion). libretexts.orgchemguide.co.uk In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. libretexts.org

For this compound, key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the methyl group from the methoxy ether, and loss of the trifluoromethyl group. The stability of the pyridine ring means that fragmentation often involves cleavage of the substituent bonds. miamioh.edusapub.org

Table 3: Plausible MS/MS Fragmentation Pathways for [C₇H₅BrF₃NO]⁺

Precursor m/z (⁷⁹Br)Fragment m/z (⁷⁹Br)Neutral LossProposed Fragment Structure
254.95240.0•CH₃Loss of methyl radical from methoxy group
254.95226.9COLoss of carbon monoxide after methyl loss
254.95185.9•CF₃Loss of trifluoromethyl radical
254.95175.9•BrLoss of bromine radical

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that exhibits characteristic π→π* and n→π* transitions. libretexts.org For unsubstituted pyridine in a neutral solvent, strong π→π* transitions are typically observed below 270 nm, with a weaker n→π* (lone pair on nitrogen to antibonding π orbital) transition appearing at longer wavelengths. sielc.com

The substituents on the pyridine ring in this compound are expected to modify its absorption spectrum. The methoxy group (-OCH₃) and the bromo group (-Br) act as auxochromes, possessing non-bonding electrons that can interact with the π-system of the ring. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* bands. researchgate.net The electron-withdrawing trifluoromethyl group can also influence the electronic structure and thus the absorption maxima. researchgate.net The combined effect of these substituents would likely result in absorption maxima shifted to longer wavelengths compared to unsubstituted pyridine.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition TypeTypical Range (Pyridine)Predicted Range for Substituted Pyridine
π → π~250-265 nm~265-285 nm
n → π~270-300 nm (often weak)~290-320 nm (weak)

Computational and Theoretical Investigations of 2 Bromo 3 Methoxy 6 Trifluoromethyl Pyridine

Quantum Chemical Calculations

Thermodynamic Property Predictions (e.g., enthalpy, entropy, heat capacity)

There is no publicly available research data presenting predicted thermodynamic properties for 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine.

Computational Studies of Reaction Mechanisms

Detailed computational studies on the reaction mechanisms involving this compound have not been identified in the public domain.

Transition State Analysis of Key Transformation Pathways

No information is available in the scientific literature regarding the transition state analysis for key transformation pathways of this compound.

Energy Profile Diagrams for Catalyzed and Uncatalyzed Reactions

Energy profile diagrams for catalyzed or uncatalyzed reactions involving this compound are not available in published research.

Applications in Chemical Research and Development

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of three different functional groups on the pyridine (B92270) ring makes 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine an exceptionally useful synthetic building block. The bromine atom, in particular, serves as a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions.

The presence of a bromine atom at the 2-position allows for its facile replacement through various cross-coupling reactions. This reactivity is fundamental to creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups and the synthesis of highly substituted pyridine derivatives. nbinno.com The electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring, while the methoxy (B1213986) group can direct or modulate subsequent chemical transformations.

Halogenated pyridines are key intermediates for introducing new functionalities. myskinrecipes.com For instance, the bromine atom can be readily substituted in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to append aryl, vinyl, and alkynyl groups, respectively. nbinno.com Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a range of nucleophiles, a process that is often accelerated by the high electronegativity of fluorine substituents on the ring. nih.govacs.org This versatility allows chemists to systematically modify the core structure and generate libraries of novel compounds.

Table 1: Potential Synthetic Transformations of this compound This table is illustrative of the potential reactions based on the functional groups present in the molecule.

Reaction TypeReagents/CatalystResulting Functional Group at C2
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid, Pd catalyst, baseAryl / Heteroaryl
Heck Coupling Alkene, Pd catalyst, baseAlkenyl
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, baseAlkynyl
Buchwald-Hartwig Amination Amine, Pd catalyst, baseAmino
Stille Coupling Organostannane, Pd catalystAlkyl / Aryl
Cyanation Cyanide source (e.g., Zn(CN)₂, CuCN), Pd catalystCyano

Beyond simple functionalization, this compound serves as a key precursor for constructing more intricate molecular frameworks. Its utility extends to the assembly of fused polycyclic and complex heterocyclic systems, which are prevalent in biologically active molecules. nbinno.comnih.gov Trifluoromethoxylated pyridines and pyrimidines are considered valuable building blocks for the discovery of new drugs and agrochemicals. rsc.orgresearchgate.net

The compound can be employed in multi-step synthetic sequences that involve an initial cross-coupling reaction followed by an intramolecular cyclization, or "annulation," to form new rings. For example, after a Suzuki coupling to introduce an ortho-functionalized aryl group, a subsequent intramolecular reaction could lead to the formation of fused heterocyclic systems like carbazoles or dibenzofurans, depending on the nature of the introduced functionality. This strategic approach allows for the efficient construction of complex scaffolds from a readily available starting material.

Contributions to Medicinal Chemistry Research and Lead Discovery

Trifluoromethylpyridine (TFMP) moieties are integral components of numerous pharmaceutical compounds. jst.go.jpnih.govresearchgate.net The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

In drug discovery, the systematic modification of a lead compound is crucial for optimizing its biological activity and pharmacokinetic profile. This process, known as a Structure-Activity Relationship (SAR) study, relies on the availability of versatile building blocks to create a diverse range of analogs. This compound is an ideal starting point for such studies.

Chemists can leverage the reactivity of the bromine atom to explore the effect of various substituents at the 2-position on the molecule's interaction with a biological target. The methoxy group could also be demethylated to a hydroxyl group, providing another site for modification. This allows for a thorough investigation of the chemical space around the trifluoromethylpyridine core, providing critical data for establishing a robust SAR and identifying candidates with improved potency and selectivity. The pyridine scaffold itself is often used as a bioisostere for a phenyl ring in drug design. researchgate.net

The value of substituted bromopyridines is well-established in the synthesis of marketed drugs and clinical candidates. For instance, the structurally related compound 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of Icenticaftor, a potentiator of the cystic fibrosis membrane conductance regulator (CFTR). jst.go.jpnih.gov Similarly, 2-Bromo-4-(trifluoromethyl)pyridine is a precursor for Relacorilant, a selective glucocorticoid receptor antagonist. jst.go.jpnih.gov

These examples underscore the role of bromo-methoxy-(trifluoromethyl)pyridine scaffolds as advanced precursors in drug design. By analogy, this compound provides a unique and valuable template for generating novel analogs in various drug discovery programs, enabling the exploration of new intellectual property and the development of next-generation therapeutics.

Table 2: Examples of Drug Candidates Derived from Structurally Similar Precursors

PrecursorDrug CandidateTherapeutic Area
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridineIcenticaftorCystic Fibrosis jst.go.jpnih.gov
2-Bromo-4-(trifluoromethyl)pyridineRelacorilantCushing's Syndrome jst.go.jpnih.gov
2-Amino-4-(trifluoromethyl)pyridineBimiralisibOncology jst.go.jpnih.gov

Significance in Agrochemical Research and Active Ingredient Synthesis

The trifluoromethylpyridine structure is a cornerstone of the modern agrochemical industry, with numerous herbicides, fungicides, and insecticides containing this moiety. jst.go.jpnih.gov Since 1990, pyridine derivatives with a trifluoromethyl group at the 6-position have become increasingly common in newly developed agrochemicals. jst.go.jpnih.gov

This compound represents a strategic starting material for the synthesis of new agrochemical active ingredients. The development of novel pesticides is driven by the need to overcome pest resistance and meet stricter environmental regulations. This building block allows for the creation of new chemical entities that can be screened for desired biological activity.

The synthetic pathways to many commercial agrochemicals, such as the herbicides dithiopyr and thiazopyr, and the fungicide fluazifop-butyl, rely on key trifluoromethylpyridine intermediates. jst.go.jpnih.govresearchgate.net The subject compound, with its specific substitution pattern, offers agrochemical researchers a platform to design and synthesize next-generation crop protection agents, potentially leading to products with novel modes of action, improved efficacy, or better safety profiles.

Intermediates for the Synthesis of Insecticides, Herbicides, and Fungicides

This compound is a significant chemical intermediate in the development of new agrochemicals. Its structural framework, a trifluoromethylpyridine (TFMP) moiety, is a key component in a variety of pesticides. researchgate.netresearchgate.net The unique combination of a bromine atom, a methoxy group, and an electron-withdrawing trifluoromethyl group on the pyridine ring makes it a versatile building block for synthesizing complex active ingredients.

Halogenated pyridine structures like this compound are valuable in creating new herbicides and insecticides because they are highly reactive for cross-coupling reactions, which are essential for building more complex molecules. myskinrecipes.com While specific commercial pesticides listing this compound as a direct precursor are not extensively detailed in publicly available literature, the broader class of trifluoromethylpyridine derivatives is fundamental to the agrochemical industry. researchgate.netnih.gov For instance, compounds with a 6-(trifluoromethyl)pyridine structure are foundational to certain modern insecticides, such as those in the sulfoximine class that target sap-feeding insects. nih.gov

The strategic placement of the trifluoromethyl group, in particular, is known to enhance the biological efficacy of the final pesticide molecule. researchgate.net Research in agrochemical synthesis often utilizes intermediates like this compound to generate novel compounds for screening against various pests and weeds.

Below is a table summarizing the potential role of this intermediate in agrochemical synthesis.

Agrochemical ClassTarget Pest/DiseaseRole of this compound
Insecticides General insect pests, particularly sap-feeding insects.Serves as a key building block for the trifluoromethylpyridine core, crucial for the activity of certain insecticidal compounds.
Herbicides Broadleaf and grass weeds.Acts as a precursor for herbicides where the trifluoromethylpyridine moiety is essential for biological activity.
Fungicides Plant pathogenic fungi.Used in the synthesis of novel fungicidal candidates, with the trifluoromethyl group often contributing to enhanced efficacy.

Strategic Use in the Development of New Agrochemical Scaffolds

The molecular structure of this compound serves as a strategic scaffold in the discovery of new agrochemicals. In medicinal and agrochemical chemistry, a scaffold is a core chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. The trifluoromethylpyridine scaffold is particularly valued in the development of new pesticides. mdpi.com

The strategic importance of this scaffold lies in the properties conferred by its substituents:

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and significantly enhances the lipophilicity (fat-solubility) and metabolic stability of the molecule. These properties can lead to improved transport of the chemical within the target pest and greater resistance to metabolic breakdown, thereby increasing its potency and duration of action.

Bromo Group (-Br): The bromine atom at the 2-position is a versatile functional group. It serves as a reactive site for various chemical reactions, particularly transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of other chemical fragments to the pyridine ring, enabling the rapid generation of diverse molecular structures for biological screening. myskinrecipes.com

Methoxy Group (-OCH3): The methoxy group can influence the electronic properties of the pyridine ring and affect how the final molecule binds to its biological target.

By using this compound as a starting scaffold, chemists can engage in "scaffold hopping," a strategy used to create novel classes of pesticides. This approach is crucial for developing products with new modes of action, which can help manage the growing problem of pest resistance to existing treatments.

Applications in Materials Science

While the primary application of this compound is in agrochemical research, the unique electronic and steric properties imparted by its trifluoromethyl and halogen substituents suggest potential utility in materials science. Substituted pyridines can be incorporated into polymers to modify their thermal, optical, or electronic properties. However, based on available literature, there is no widespread, documented application of this specific compound in materials science to date.

Development of Novel Catalytic Systems and Ligands Utilizing Pyridine Scaffolds

Pyridine and its derivatives are fundamental components in the design of ligands for transition metal catalysis. The nitrogen atom in the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting catalyst.

The this compound scaffold has features that are desirable in ligand design:

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electron density of the pyridine ring. When a ligand based on this scaffold coordinates to a metal, it can make the metal center more electron-deficient, which can alter its catalytic activity and selectivity in reactions such as C-H functionalization. nih.gov

The bromine atom provides a convenient point of attachment for creating more complex bidentate or polydentate ligands, which are often more effective in catalytic applications than their monodentate counterparts.

While specific catalytic systems or ligands derived directly from this compound are not prominently featured in current research literature, the principles of ligand design suggest that this and related substituted pyridines are valuable scaffolds for the development of new and improved catalysts for a range of organic transformations.

Future Research Directions

Development of More Sustainable and Greener Synthetic Methodologies

The synthesis of highly functionalized pyridines often relies on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine and its derivatives.

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses or multicomponent reactions (MCRs) can significantly improve efficiency by reducing the number of isolation and purification steps. nih.govacs.org These approaches align with the principles of green chemistry by minimizing solvent usage and energy consumption. nih.govacs.org

Catalytic Systems: The exploration of novel catalytic systems, including heterogeneous catalysts, nanocatalysts, and organocatalysts, can offer milder reaction conditions and improved selectivity. researchgate.net For instance, the use of reusable solid-supported catalysts could simplify product purification and reduce catalyst waste. acs.org

Alternative Energy Sources: Microwave-assisted synthesis and flow chemistry are powerful tools for accelerating reaction rates and improving yields in a more energy-efficient manner compared to conventional heating methods. nih.govijarsct.co.in

A comparative table of potential green synthesis strategies is presented below:

MethodologyPotential Advantages
Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity. nih.govacs.org
Heterogeneous CatalysisCatalyst reusability, simplified product purification. researchgate.net
Microwave-Assisted SynthesisRapid reaction times, increased yields, energy efficiency. nih.govijarsct.co.in
Flow ChemistryEnhanced safety, scalability, precise control over reaction parameters.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The interplay of the bromo, methoxy (B1213986), and trifluoromethyl substituents on the pyridine (B92270) ring of this compound likely gives rise to unique reactivity that is yet to be fully explored. Future studies should aim to uncover novel transformation pathways.

Potential research avenues include:

Cross-Coupling Reactions: While the bromine atom is a well-established handle for cross-coupling reactions, the influence of the adjacent methoxy group and the trifluoromethyl group at the 6-position on the reactivity and selectivity of these reactions warrants detailed investigation.

C-H Functionalization: Direct C-H functionalization of the pyridine ring would provide a more atom-economical approach to introduce further complexity into the molecule. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of such transformations. chemistryviews.org

Photoredox Catalysis: Visible-light photoredox catalysis can enable novel transformations under mild conditions, potentially accessing reactive intermediates that are not readily formed through traditional thermal methods. researchgate.net

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, computational modeling can provide valuable insights.

Specific areas for computational investigation include:

Prediction of Spectroscopic and Physicochemical Properties: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (e.g., NMR, IR) and key physicochemical properties such as dipole moment, and electronic properties, which are crucial for characterization and predicting intermolecular interactions. mdpi.comresearchgate.net

Reaction Mechanism and Selectivity Studies: Computational modeling can elucidate the mechanisms of various reactions involving this compound, helping to understand and predict regioselectivity and stereoselectivity.

Machine Learning for Reaction Prediction: The application of machine learning (ML) models trained on large reaction datasets can predict the outcomes of reactions involving novel substrates like this compound, thus streamlining the process of reaction discovery and optimization. nih.govresearchgate.netnips.cc The development of Δ²-learning models can further enhance the accuracy of predicting reaction properties. rsc.org

Expansion of Applications in Emerging Chemical and Interdisciplinary Fields

The unique electronic and steric properties imparted by the substituents of this compound make it a promising scaffold for applications beyond traditional agrochemicals and pharmaceuticals.

Future applications to be explored include:

Medicinal Chemistry: The pyridine scaffold is considered a "privileged structure" in drug discovery. nih.gov The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. nih.gov Therefore, derivatives of this compound could be explored as novel therapeutic agents in various disease areas. The pyridine ring is a common feature in many bioactive compounds, and its derivatives have shown a wide range of biological activities. researchgate.net

Materials Science: The incorporation of fluorine-containing moieties can significantly impact the properties of organic materials. Trifluoromethylated pyridines could be utilized as building blocks for the synthesis of novel functional materials with applications in electronics, optics, and polymer science.

Chemical Biology: As a functionalized scaffold, this compound could be used to design chemical probes to study biological processes or as a starting point for the development of new imaging agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine?

  • Methodology : Nickel-catalyzed reductive coupling of halogenated precursors is a key approach. For example, 2-halomethylpyridines can undergo coupling reactions in the presence of Ni catalysts to form substituted pyridines . Optimization of reaction conditions (e.g., solvent polarity, temperature, and ligand choice) is critical for yield improvement.
  • Data Consideration : Monitor reaction progress via TLC or GC-MS. Typical yields range from 50–75% depending on steric and electronic effects of substituents.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is standard. Single crystals are grown via slow evaporation or diffusion methods. The trifluoromethyl and bromine substituents provide heavy atoms for improved phasing .
  • Data Analysis : Refinement parameters (R-factors < 0.05) and residual electron density maps should be reported to validate structural accuracy .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Refer to Safety Data Sheets (SDS) for hazard identification. Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact, as brominated pyridines may exhibit acute toxicity .
  • Storage : Store in airtight containers at –20°C under inert gas (Ar/N₂) to prevent degradation.

Q. How can physical properties (melting point, solubility) be determined experimentally?

  • Methodology :

  • Melting Point : Use a capillary tube in a calibrated melting point apparatus. Reported values for analogous bromopyridines range from 34–183°C .
  • Solubility : Perform gravimetric analysis in solvents (e.g., DCM, THF, EtOAc). Polar aprotic solvents generally enhance solubility due to the trifluoromethyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

  • Mechanistic Insight : The trifluoromethyl group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2-bromo position. Kinetic studies using UV-Vis or NMR can track intermediates (e.g., Meisenheimer complexes) .
  • Data Contradictions : Some studies report competing elimination pathways under strong basic conditions. Verify via isotopic labeling or DFT calculations to distinguish SNAr vs. elimination .

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions?

  • Methodology : Perform Hammett analysis or computational modeling (DFT) to quantify substituent effects. The CF₃ group’s meta-directing nature favors coupling at the bromine site over methoxy-substituted positions .
  • Case Study : Suzuki-Miyaura coupling with arylboronic acids shows >90% regioselectivity at the bromine site under Pd catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.